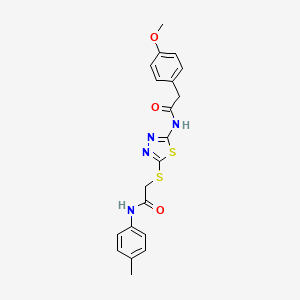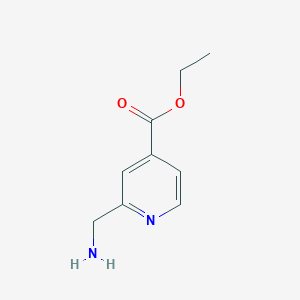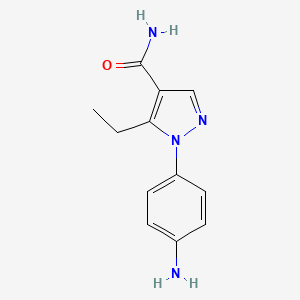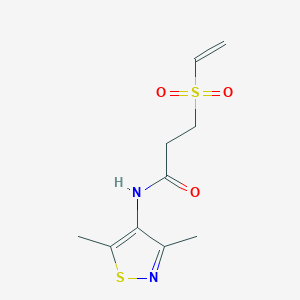![molecular formula C22H19N3O2S B2459157 N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-54-6](/img/structure/B2459157.png)
N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves the condensation of 3-acetylphenylacetic acid with 6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxylic acid, followed by acetylation of the resulting intermediate.
Starting Materials
3-acetylphenylacetic acid, 6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxylic acid, Acetic anhydride, Pyridine, Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Ethyl acetate, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Water (H2O)
Reaction
Step 1: Condensation of 3-acetylphenylacetic acid with 6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxylic acid, - Dissolve 3-acetylphenylacetic acid (1.0 equiv) and 6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxylic acid (1.0 equiv) in DMF (10 mL) and add DIPEA (1.2 equiv)., - Stir the reaction mixture at room temperature for 24 hours., - Pour the reaction mixture into water (50 mL) and extract with DCM (3 x 20 mL)., - Wash the organic layer with water (20 mL), brine (20 mL), dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product., Step 2: Acetylation of the intermediate, - Dissolve the crude product from step 1 in DCM (10 mL) and add acetic anhydride (1.2 equiv) and pyridine (1.2 equiv)., - Stir the reaction mixture at room temperature for 24 hours., - Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL)., - Wash the organic layer with water (20 mL), brine (20 mL), dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product., Step 3: Purification of the product, - Dissolve the crude product from step 2 in ethyl acetate (10 mL) and add NaHCO3 solution (10% w/v, 5 mL)., - Stir the reaction mixture at room temperature for 30 minutes., - Filter the mixture and wash the solid with water (10 mL)., - Concentrate the filtrate under reduced pressure to obtain the pure product as a white solid.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 is still being studied, but it is believed to act through multiple pathways. In cancer cells, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In inflammation, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to the reduction of pro-inflammatory cytokines. In neurodegenerative diseases, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes and the reduction of oxidative stress.
Biochemische Und Physiologische Effekte
N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to reduce the production of pro-inflammatory cytokines, leading to the alleviation of inflammation. In neurodegenerative diseases, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 include its limited solubility in water and its potential to interact with other molecules in the cell, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the research of N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, the mechanism of action of N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more potent and specific derivatives of N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 could lead to the discovery of new drugs with improved therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has demonstrated that N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 can reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disease research, N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide 1 has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-6-8-16(9-7-14)20-12-25-19(13-28-22(25)24-20)11-21(27)23-18-5-3-4-17(10-18)15(2)26/h3-10,12-13H,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRGLQVJDWYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)

![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)



![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)
![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)

